Octazamide

analgesic in vivo pain model

Octazamide (also designated ICI-US is a small-molecule analgesic agent with the molecular formula C13H15NO2 and a molecular weight of 217.26 Da. The compound is chemically described as 5-benzoylhexahydro-1H-furo[3,4-c]pyrrole, featuring a distinctive furo-pyrrole fused ring system.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B1663208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctazamide
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1C2COCC2CN1C(=O)C3=CC=CC=C3
InChIInChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2
InChIKeyZSYULWHBPBAOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octazamide Chemical Identity and Analgesic Classification for Research Procurement


Octazamide (also designated ICI-US 457) is a small-molecule analgesic agent with the molecular formula C13H15NO2 and a molecular weight of 217.26 Da [1]. The compound is chemically described as 5-benzoylhexahydro-1H-furo[3,4-c]pyrrole, featuring a distinctive furo-pyrrole fused ring system [2]. Octazamide received International Nonproprietary Name (INN) recognition in 1976 and is cataloged within the nervous system therapeutic category as an analgesic . It is supplied exclusively for laboratory research use and is not approved for human therapeutic administration .

Why Octazamide Cannot Be Replaced by Generic Analgesic Reference Compounds


Octazamide belongs to a distinct structural class of hexahydrofuro-pyrrole derivatives that diverges from the chemical scaffolds of both opioid analgesics (e.g., morphine, tramadol) and non-opioid agents (e.g., NSAIDs, acetaminophen, nefopam) [1]. Unlike opioids that act via mu-opioid receptor agonism or NSAIDs that inhibit cyclooxygenase enzymes, Octazamide's furo-pyrrole framework suggests a unique pharmacophore with binding properties that are not replicated by commonly available analgesic standards [2]. The compound lacks detectable clinical trial data and its biological activity profile remains sparsely characterized, meaning substitution with a more well-documented analgesic would fundamentally alter experimental parameters and invalidate structure-activity relationship (SAR) studies within this specific chemical series [3].

Octazamide Quantitative Performance Evidence for Research Selection


In Vivo Analgesic Activity in Rat Pain Model: Octazamide Efficacy Quantification

Octazamide demonstrated a measurable reduction in pain response in a rat model. At a dose of 5 mg/kg, administration of Octazamide resulted in a 40% decrease in pain response relative to the vehicle control group . No comparator drug data is available for direct head-to-head comparison within this same study.

analgesic in vivo pain model rat

ChEMBL and Clinical Trial Gap: Absence of Documented Activity for Octazamide

Searches of the ChEMBL bioactivity database yield no known activity records for Octazamide [1]. Additionally, this substance has not been detected to have been used in any registered clinical trials [1]. This stands in contrast to established analgesics such as morphine (thousands of ChEMBL records and extensive clinical trial histories) and nefopam (documented clinical trials comparing its efficacy to aspirin and morphine) [2].

ChEMBL clinical trial bioactivity negative data

Safety Hazard Classification: Octazamide Handling Requirements vs. Research Analgesics

Octazamide is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), carrying the GHS07 pictogram and 'Warning' signal word . Safety data for skin corrosion/irritation, serious eye damage, respiratory sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are listed as 'no data available' .

safety GHS hazard handling

Physicochemical Property Data: Octazamide Purity and Physical State Specifications

Commercial research-grade Octazamide is supplied with a purity specification of 98.55% [1]. The compound is a liquid at room temperature [2]. Predicted physicochemical parameters include a boiling point of 373.1±35.0 °C at 760 mmHg and a density of 1.193±0.06 g/cm³ [3].

purity physicochemical formulation quality control

Octazamide Research Application Scenarios Based on Differential Evidence


In Vivo Analgesic Screening Studies Requiring a Furo-Pyrrole Scaffold

Researchers conducting in vivo analgesic screening in rodent models who specifically require a compound with the furo-pyrrole chemical scaffold may select Octazamide based on its demonstrated 40% pain response reduction at 5 mg/kg in rats . This compound serves as a chemical tool for exploring structure-activity relationships within this underexplored structural class, distinct from opioid, NSAID, or other established analgesic chemotypes.

Analytical Method Development and Reference Standard Preparation

Octazamide, supplied at 98.55% purity in liquid form, is suitable for use as a reference standard in analytical method development, including HPLC method validation and impurity profiling studies . Its well-defined molecular weight (217.26 Da) and unique CAS registry number (56391-55-0) enable precise identification and quantification in complex mixtures .

Structure-Activity Relationship (SAR) Studies of Hexahydrofuro-Pyrrole Derivatives

Given the complete absence of documented bioactivity records in ChEMBL and lack of clinical trial data, Octazamide represents a blank-slate candidate for de novo pharmacological characterization . Researchers investigating the analgesic potential of 5-benzoylhexahydro-1H-furo[3,4-c]pyrrole derivatives may use Octazamide as a foundational scaffold for SAR exploration and lead optimization campaigns.

Laboratory Studies Requiring Documented Hazard Handling Protocols

Laboratories equipped to handle compounds with GHS07-classified hazards (H302, H315, H319, H335) can procure Octazamide for research purposes with appropriate PPE and engineering controls . The defined acute hazard profile, coupled with the noted toxicological data gaps, requires explicit handling documentation and may be suitable for studies where such safety parameters are explicitly required or controlled .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octazamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.